molecular formula C19H25ClN6O B1683779 purvalanol A CAS No. 212844-53-6

purvalanol A

Cat. No.: B1683779
CAS No.: 212844-53-6
M. Wt: 388.9 g/mol
InChI Key: PMXCMJLOPOFPBT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purvalanol A is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). It is a member of the 6-aminopurine class of organic compounds, characterized by a purine structure with an amino group at position 6. This compound has gained significant attention in scientific research due to its ability to induce apoptosis and arrest the cell cycle in cancer cells .

Mechanism of Action

Mode of Action

Purvalanol A triggers apoptosis by causing cell cycle arrest in cancer cells . It inhibits CDKs, thereby arresting cells in G1 and G2 phases of the cell cycle . This inhibition of CDKs disrupts the normal progression of the cell cycle, leading to cell death .

Biochemical Pathways

This compound affects the polyamine catabolic pathway, which is crucial for cell cycle progress . It induces the upregulation of polyamine catabolic enzymes spermidine/spermine N1-acetyltransferase (SSAT), polyamine oxidase (PAO), and spermine oxidase (SMO), leading to the production of toxic by-products that induce apoptosis in cancer cells .

Pharmacokinetics

It is known that this compound inhibits the abcb1 transporter, which can affect the drug’s absorption, distribution, metabolism, and excretion (adme) properties . This inhibition can potentially increase the intracellular retention of this compound, enhancing its bioavailability .

Result of Action

This compound has a strong apoptotic potential. It induces apoptosis in a caspase-dependent manner in MCF-7 estrogen receptor-positive breast cancer cells, while MDA-MB-231 (ER−) cells are less sensitive to the drug . Furthermore, Bcl-2 overexpressed cells are more resistant to this compound-mediated apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a PAO/SMO inhibitor can prevent this compound-induced apoptosis . Additionally, the drug’s efficacy can be affected by the cellular environment, such as the presence of other signaling molecules and the expression levels of its target proteins .

Biochemical Analysis

Biochemical Properties

Purvalanol A interacts with various CDKs and cyclins, forming a stoichiometric complex necessary for the CDK subunit to gain its protein kinase activity . It acts through competitive inhibition of ATP binding, inhibiting CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK4/cyclin D1, and CDK5-p35 .

Cellular Effects

This compound has been shown to induce apoptosis in MCF-7 estrogen receptor positive breast cancer cells . It triggers apoptosis by causing cell cycle arrest, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CDKs and cyclins, leading to enzyme inhibition or activation, and changes in gene expression . It competes with ATP for binding, thereby inhibiting the activity of various CDK/cyclin complexes .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to induce changes in cell function, including apoptosis in cancer cells

Dosage Effects in Animal Models

It is known that it has a potent effect on cell cycle progression and apoptosis in cancer cells .

Metabolic Pathways

This compound is involved in the regulation of the cell cycle, interacting with various enzymes and cofactors in the CDK/cyclin pathway

Transport and Distribution

It is known to be cell-permeable , suggesting it can readily cross cell membranes.

Subcellular Localization

This compound is known to interact with CDKs and cyclins, which are typically localized in the nucleus of the cell

Preparation Methods

Purvalanol A can be synthesized through a multi-step process involving the reaction of 6-chloropurine with various reagents to introduce the desired functional groups. The synthetic route typically involves the following steps:

    N-Alkylation: 6-chloropurine is reacted with an appropriate alkylating agent to introduce the isopropyl group at position 9.

    Amination: The resulting compound is then subjected to amination to introduce the amino group at position 6.

    Hydroxylation: The compound is further hydroxylated to introduce the hydroxyl group at position 2.

    Chlorination: Finally, the compound is chlorinated to introduce the chloroanilino group at position 3.

Chemical Reactions Analysis

Purvalanol A undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Purvalanol A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Purvalanol A is often compared with other CDK inhibitors, such as:

This compound’s uniqueness lies in its high selectivity for specific CDKs and its ability to induce apoptosis through the activation of polyamine catabolic pathways .

Biological Activity

Purvalanol A is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its diverse biological activities, particularly in cancer research. This article delves into the compound's mechanisms of action, its effects on various cellular processes, and relevant case studies that highlight its therapeutic potential.

Chemical Profile

  • Chemical Name : (2R)-2-[[6-[(3-Chlorophenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol
  • Molecular Formula : C₁₉H₂₅ClN₆O
  • Purity : ≥98%
  • Alternative Names : NG 60

This compound primarily functions as a reversible inhibitor of CDKs, specifically targeting CDK1, CDK2, CDK5, and CDK7. The reported IC50 values for these kinases are as follows:

CDK IC50 (nM)
CDK14
CDK24 - 70
CDK575 - 240
CDK7100

The inhibition of these kinases leads to cell cycle arrest at the G1 and G2 phases, ultimately suppressing cell proliferation and inducing apoptosis in various cancer cell lines .

Cell Cycle Arrest and Apoptosis

This compound has been shown to effectively induce apoptosis in cancer cells by inhibiting the transition from the G2 phase to mitosis. For instance, in studies involving gastric cancer cells (MKN45 and MKN28), this compound significantly suppressed clonogenicity and enhanced apoptosis when combined with other chemotherapeutic agents like taxol. The apoptotic ratios observed were notably higher in cells treated with both this compound and taxol compared to those treated with taxol alone .

Synergistic Effects with Chemotherapeutics

Research indicates that this compound enhances the cytotoxic effects of taxol in lung cancer cells (NCI-H1299). The combination treatment resulted in a significant decrease in cellular proliferation rates over time:

Treatment Proliferation Ratio (%) at 24h Proliferation Ratio (%) at 48h Proliferation Ratio (%) at 72h
Taxol only94.9889.678.32
Taxol + 1 μM this compound80.5359.0141.12
Taxol + 5 μM this compoundSignificant decrease observedSignificant decrease observedSignificant decrease observed

This synergistic effect underscores the potential for this compound to be used as an adjunct therapy in cancer treatment .

Case Studies

  • Gastric Cancer Cells : In MKN45 and MKN28 gastric cancer cell lines, this compound inhibited Cdc2 activity leading to increased apoptosis rates after irradiation treatment. The study demonstrated that this compound could potentially enhance the efficacy of radiotherapy by sensitizing cancer cells to radiation-induced damage .
  • Lung Cancer Cells : In NCI-H1299 lung cancer cells, the combination of this compound with taxol not only increased apoptosis rates but also inhibited the expression of oncoprotein Op18/stathmin, which is involved in microtubule dynamics during cell division .
  • c-Src Transformed Cells : this compound was found to suppress anchorage-independent growth in c-Src-transformed cells, indicating its role not only as a CDK inhibitor but also as a compound that can target oncogenic signaling pathways .

Properties

IUPAC Name

(2R)-2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXCMJLOPOFPBT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175553
Record name Purvalanol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212844-53-6
Record name Purvalanol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212844-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Purvalanol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212844536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purvalanol A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Purvalanol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PURVALANOL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP483E75C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
purvalanol A
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
purvalanol A
Reactant of Route 3
Reactant of Route 3
purvalanol A
Reactant of Route 4
Reactant of Route 4
purvalanol A
Reactant of Route 5
Reactant of Route 5
purvalanol A
Reactant of Route 6
Reactant of Route 6
purvalanol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.